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Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of
diphenylacetylene (also known as tolane), a fundamental building block in organic synthesis
and materials science. This document details its crystallographic parameters, molecular
geometry, and the intricate network of intermolecular interactions that govern its solid-state
packing. The information presented herein is crucial for understanding the structure-property
relationships of diphenylacetylene and for the rational design of novel materials and
pharmaceutical compounds.

Crystallographic Data

The crystal structure of diphenylacetylene was determined by single-crystal X-ray diffraction.
The compound crystallizes in the monoclinic space group P21/c.[1] Key crystallographic data
are summarized in the table below.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 15.488(2)
b (A) 5.754(1)

c (A) 12.766(2)
B () 113.36(2)
Volume (A3) 1044.5

VA 4
Molecules per Asymmetric Unit 2

Table 1: Crystal Data and Structure Refinement Parameters for Diphenylacetylene.[1]

The asymmetric unit of diphenylacetylene contains two crystallographically independent
molecules. One of these molecules exhibits disorder in the crystal structure.

Molecular Geometry

Diphenylacetylene possesses a linear C-C=C-C core. The central carbon-carbon triple bond
distance is approximately 1.198 A. The phenyl rings are attached to the acetylenic carbons.
The precise bond lengths and angles of the two independent molecules in the asymmetric unit,
as determined by X-ray crystallography, are crucial for detailed structural analysis and
computational modeling.

A detailed table of bond lengths and angles for both molecules, including the disordered moiety,
would be populated from the primary crystallographic literature.

Supramolecular Assembly and Intermolecular
Interactions
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The crystal packing of diphenylacetylene is characterized by a herringbone motif, a common
arrangement for aromatic molecules. This packing is primarily governed by a combination of 1t-
stacking and C-H---1t interactions.

Herringbone Packing Motif

Parallel-displaced T-shaped
(C-H...nm)

Click to download full resolution via product page

Figure 1: A schematic representation of the key intermolecular interactions in the herringbone
packing of diphenylacetylene.

The phenyl rings of adjacent molecules are arranged in a T-shaped manner, facilitating C-H---1t
interactions where the hydrogen atoms of one phenyl ring interact with the 1t-electron cloud of
a neighboring ring. Additionally, parallel-displaced Tt-stacking interactions occur between the
phenyl rings of other neighboring molecules, contributing to the overall stability of the crystal
lattice.

Experimental Protocols
Synthesis of Diphenylacetylene

A common and reliable method for the synthesis of diphenylacetylene is the
dehydrobromination of meso-stilbene dibromide.

Bromination Dehydrobromination

trans-Stilbene (Br2, ACEthACld)=(meso-Stilbene Dibromide} (KOH, Ethylene GIYCOD= Diphenylacetylene
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Figure 2: Synthetic pathway for diphenylacetylene from trans-stilbene.
Materials:

trans-Stilbene

Pyridinium hydrobromide perbromide or liquid bromine

Glacial acetic acid

Potassium hydroxide (KOH)

Ethylene glycol

Methanol

Ethanol

Procedure:

e Bromination of trans-Stilbene: trans-Stilbene is dissolved in glacial acetic acid. Pyridinium
hydrobromide perbromide (or a solution of bromine in acetic acid) is added portion-wise to
the stilbene solution. The reaction mixture is stirred until the reaction is complete, indicated
by the disappearance of the bromine color. The product, meso-stilbene dibromide,
precipitates from the solution and is collected by vacuum filtration, washed with cold
methanol, and dried.

Dehydrobromination of meso-Stilbene Dibromide: The dried meso-stilbene dibromide is
mixed with potassium hydroxide in ethylene glycol. The mixture is heated to reflux for a
specified period to effect a double dehydrobromination.

Isolation and Purification: After cooling, the reaction mixture is poured into water to
precipitate the crude diphenylacetylene. The solid product is collected by vacuum filtration
and washed with water. The crude product is then recrystallized from ethanol to yield pure,
crystalline diphenylacetylene.
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Single-Crystal X-ray Diffraction

High-quality single crystals of diphenylacetylene suitable for X-ray diffraction can be obtained
by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of
solvents.

Data Collection and Structure Refinement (General Protocol):

o Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and
mounted on a goniometer head.

o Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector. The crystal is maintained at a
low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images
are collected by rotating the crystal through a range of angles.

o Data Processing: The collected diffraction images are processed to integrate the intensities
of the reflections and to apply corrections for factors such as Lorentz and polarization effects,
and absorption.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods. The initial structural model is then refined by full-matrix least-squares on
F2 to minimize the difference between the observed and calculated structure factors. All non-
hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in
calculated positions and refined using a riding model.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of
diphenylacetylene. The crystallographic data, molecular geometry, and supramolecular
organization presented here are fundamental to understanding the solid-state properties of this
important organic molecule. The detailed experimental protocols for its synthesis and
crystallographic analysis serve as a valuable resource for researchers in the fields of chemistry,
materials science, and drug development. The insights gained from the crystal structure of
diphenylacetylene can aid in the design of new functional materials with tailored solid-state
properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Soft Scorpionate Hydridotris(2-mercapto-1-methylimidazolyl) borate) Tungsten-Oxido and
-Sulfido Complexes as Acetylene Hydratase Models - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Crystal Structure of Diphenylacetylene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204595#crystal-structure-of-diphenylacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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